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molecular formula C10H8ClNO B144245 1-Chloro-6-methoxyisoquinoline CAS No. 132997-77-4

1-Chloro-6-methoxyisoquinoline

Cat. No. B144245
M. Wt: 193.63 g/mol
InChI Key: UTZJYSXOFHCSGZ-UHFFFAOYSA-N
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Patent
US06903107B1

Procedure details

6-Methoxy-isoquinoline-N-oxide hydrochloride (1a, 85 g; 400 mmol) was carefully added in portions to phosphoryl chloride (550 mL) at a temperature of 90° C., after which the mixture was stirred for 6 h at 90° C. Excess of phosphoryl chloride was removed in vacuo. The remaining white solid was washed with water, filtered and dried in vacua. Yield: 68 g (88%); white solid; m.p. 72-74° C.; El-MS: 193 (M+).
Name
6-Methoxy-isoquinoline-N-oxide hydrochloride
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][O:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[CH:10]=[N+:9]([O-])[CH:8]=[CH:7]2>P(Cl)(Cl)(Cl)=O>[Cl:1][C:10]1[C:11]2[C:6](=[CH:5][C:4]([O:3][CH3:2])=[CH:13][CH:12]=2)[CH:7]=[CH:8][N:9]=1 |f:0.1|

Inputs

Step One
Name
6-Methoxy-isoquinoline-N-oxide hydrochloride
Quantity
85 g
Type
reactant
Smiles
Cl.COC=1C=C2C=C[N+](=CC2=CC1)[O-]
Name
Quantity
550 mL
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
after which the mixture was stirred for 6 h at 90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess of phosphoryl chloride was removed in vacuo
WASH
Type
WASH
Details
The remaining white solid was washed with water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in vacua

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
ClC1=NC=CC2=CC(=CC=C12)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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